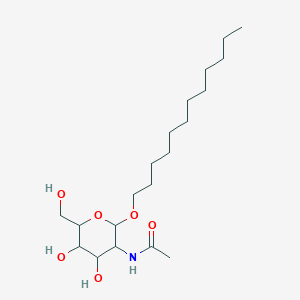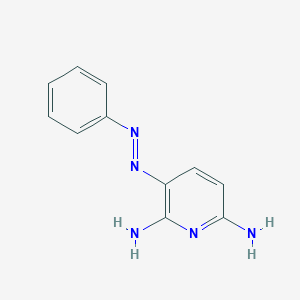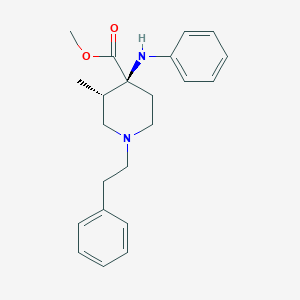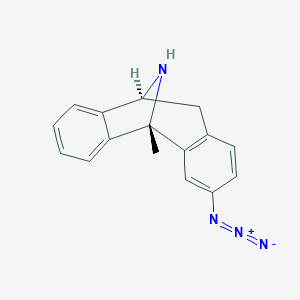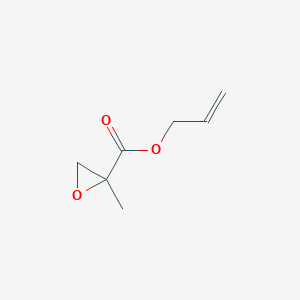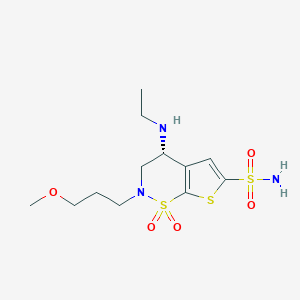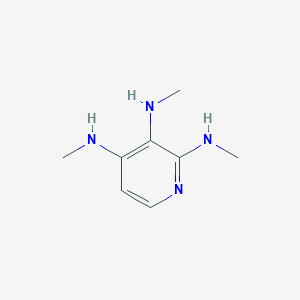
4-Trimethylaminopyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Trimethylaminopyridine (4-TMAP) is a chemical compound that is widely used in scientific research. It is a pyridine derivative that is commonly used as a catalyst in organic chemistry reactions. 4-TMAP has been found to have a wide range of applications in various fields of research due to its unique properties.
Wirkmechanismus
The mechanism of action of 4-Trimethylaminopyridine as a catalyst involves the formation of a complex with the reactant molecules. The complex formation lowers the activation energy of the reaction, making it easier for the reaction to occur. The catalyst is regenerated at the end of the reaction, making it available for further use.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 4-Trimethylaminopyridine are not well understood. However, studies have shown that the compound can act as a mild irritant to the skin and eyes. It is also considered to be toxic if ingested or inhaled.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-Trimethylaminopyridine as a catalyst in lab experiments include its high catalytic activity, low cost, and ease of handling. The compound is also readily available and stable under normal laboratory conditions. However, one limitation of using 4-Trimethylaminopyridine is its strong odor, which can be unpleasant and potentially hazardous in high concentrations.
Zukünftige Richtungen
There are several areas of research that could benefit from further investigation into the properties and applications of 4-Trimethylaminopyridine. One potential direction is the development of new catalysts based on the structure of 4-Trimethylaminopyridine. Another area of research could be the study of the mechanism of action of the compound in more detail. Additionally, the potential use of 4-Trimethylaminopyridine in the production of biofuels and other renewable energy sources could be explored.
Synthesemethoden
The synthesis of 4-Trimethylaminopyridine is typically carried out through the reaction of 4-picoline and trimethylamine in the presence of a catalyst such as sulfuric acid. The reaction yields 4-Trimethylaminopyridine as a colorless liquid with a strong odor. The purity of the compound can be improved through further purification steps such as distillation or recrystallization.
Wissenschaftliche Forschungsanwendungen
4-Trimethylaminopyridine is widely used as a catalyst in organic chemistry reactions. It has been found to be particularly effective in promoting reactions involving esters, amides, and carbonyl compounds. The compound has also been used in the synthesis of various pharmaceuticals and natural products.
Eigenschaften
CAS-Nummer |
132151-83-8 |
|---|---|
Produktname |
4-Trimethylaminopyridine |
Molekularformel |
C8H14N4 |
Molekulargewicht |
166.22 g/mol |
IUPAC-Name |
2-N,3-N,4-N-trimethylpyridine-2,3,4-triamine |
InChI |
InChI=1S/C8H14N4/c1-9-6-4-5-12-8(11-3)7(6)10-2/h4-5,10H,1-3H3,(H2,9,11,12) |
InChI-Schlüssel |
DGCMIDYTTCDSBB-UHFFFAOYSA-N |
SMILES |
CNC1=C(C(=NC=C1)NC)NC |
Kanonische SMILES |
CNC1=C(C(=NC=C1)NC)NC |
Andere CAS-Nummern |
132151-83-8 |
Synonyme |
4-TAMP 4-trimethylaminopyridine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



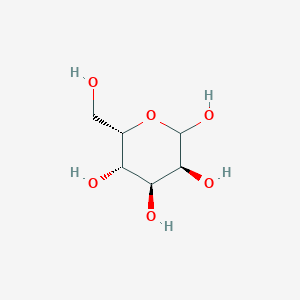
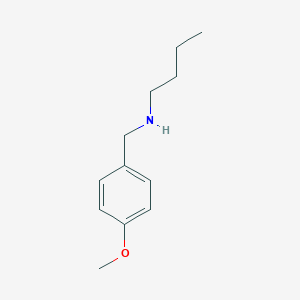
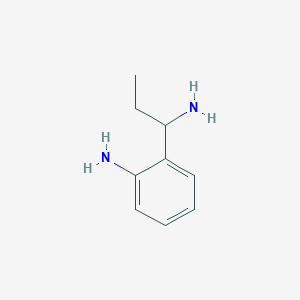
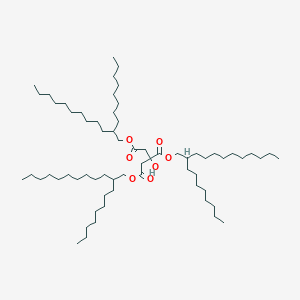
![1-[(1S)-1-(Hydroxymethyl)propyl]-2-pyrrolidinone](/img/structure/B135362.png)
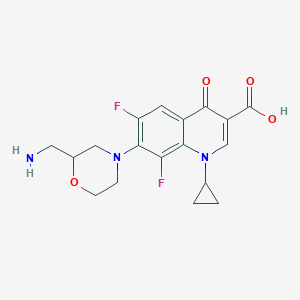

![6-(Benzenesulfinyl)tetrazolo[1,5-b]pyridazine](/img/structure/B135369.png)
